molecular formula C16H9F2NO2 B5637279 (4Z)-4-(2-fluorobenzylidene)-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one

(4Z)-4-(2-fluorobenzylidene)-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one

Cat. No.: B5637279
M. Wt: 285.24 g/mol
InChI Key: CODDBDGHVLKALF-ZROIWOOFSA-N
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Description

(4Z)-4-(2-fluorobenzylidene)-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one is a synthetic organic compound that belongs to the class of oxazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-4-(2-fluorobenzylidene)-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one typically involves the condensation of 2-fluorobenzaldehyde with 2-fluorophenylacetic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, and the product is purified by recrystallization.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the fluorine-substituted positions.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Substituted oxazole derivatives.

Scientific Research Applications

Chemistry

The compound is studied for its potential as a building block in organic synthesis, particularly in the construction of more complex heterocyclic systems.

Biology

In biological research, oxazole derivatives are investigated for their antimicrobial, antifungal, and anticancer properties. This compound may exhibit similar activities and is thus of interest in drug discovery.

Medicine

Medicinal chemistry research focuses on the compound’s potential as a therapeutic agent. Its unique structure may allow it to interact with specific biological targets, making it a candidate for further pharmacological studies.

Industry

In the industrial sector, the compound could be used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of (4Z)-4-(2-fluorobenzylidene)-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one would depend on its specific biological activity. Generally, oxazole derivatives can interact with enzymes or receptors, inhibiting or modulating their activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular docking studies.

Comparison with Similar Compounds

Similar Compounds

  • (4Z)-4-(2-chlorobenzylidene)-2-(2-chlorophenyl)-1,3-oxazol-5(4H)-one
  • (4Z)-4-(2-bromobenzylidene)-2-(2-bromophenyl)-1,3-oxazol-5(4H)-one
  • (4Z)-4-(2-methylbenzylidene)-2-(2-methylphenyl)-1,3-oxazol-5(4H)-one

Uniqueness

The presence of fluorine atoms in (4Z)-4-(2-fluorobenzylidene)-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one imparts unique electronic properties, potentially enhancing its biological activity and stability compared to its halogenated or methylated analogs.

Properties

IUPAC Name

(4Z)-2-(2-fluorophenyl)-4-[(2-fluorophenyl)methylidene]-1,3-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9F2NO2/c17-12-7-3-1-5-10(12)9-14-16(20)21-15(19-14)11-6-2-4-8-13(11)18/h1-9H/b14-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CODDBDGHVLKALF-ZROIWOOFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=C2C(=O)OC(=N2)C3=CC=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C\2/C(=O)OC(=N2)C3=CC=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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